2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core, a dimethoxybenzoyl group, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide typically involves multiple steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This reaction is often catalyzed by a transition metal such as palladium or copper.
Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced through an acylation reaction using 3,4-dimethoxybenzoyl chloride and a suitable base such as triethylamine.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a nucleophilic substitution reaction using 3,5-dimethylphenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide: Lacks the dimethylphenyl group.
3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide: Lacks the amino group.
2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
The presence of both the dimethoxybenzoyl and dimethylphenyl groups in 2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide contributes to its unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-amino-3-(3,4-dimethoxybenzoyl)-N-(3,5-dimethylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-15-11-16(2)13-18(12-15)28-26(31)22-19-7-5-6-10-29(19)24(23(22)27)25(30)17-8-9-20(32-3)21(14-17)33-4/h5-14H,27H2,1-4H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYAJUFVIITSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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